molecular formula C7H10O2Te B14618860 4,4-Dimethyltellurane-3,5-dione CAS No. 60467-34-7

4,4-Dimethyltellurane-3,5-dione

Cat. No.: B14618860
CAS No.: 60467-34-7
M. Wt: 253.8 g/mol
InChI Key: ZDWFPVDTVJZUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyltellurane-3,5-dione is an organotellurium compound with the molecular formula C5H8O2Te. This compound is notable for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of tellurium, a relatively rare element, in its structure imparts distinctive characteristics that make it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyltellurane-3,5-dione typically involves the reaction of tellurium tetrachloride with an appropriate organic precursor under controlled conditions. One common method includes the use of dimethyl ketone as a starting material, which undergoes a series of reactions to incorporate the tellurium atom into the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyltellurane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert it into lower oxidation state tellurium compounds.

    Substitution: The tellurium atom can be substituted with other elements or groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction can produce tellurium metal or lower oxidation state tellurium compounds.

Scientific Research Applications

4,4-Dimethyltellurane-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique properties make it a potential candidate for studying biological systems and developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.

    Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.

Mechanism of Action

The mechanism of action of 4,4-Dimethyltellurane-3,5-dione involves its interaction with molecular targets and pathways within biological systems. The tellurium atom can form bonds with various biomolecules, affecting their structure and function. This interaction can lead to the modulation of cellular processes, such as enzyme activity and signal transduction pathways, which are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

    Dimethyl telluride: Another organotellurium compound with similar properties but different reactivity.

    Tellurium dioxide: An oxidation product of 4,4-Dimethyltellurane-3,5-dione with distinct chemical behavior.

    Tellurium tetrachloride: A precursor used in the synthesis of various tellurium compounds, including this compound.

Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

60467-34-7

Molecular Formula

C7H10O2Te

Molecular Weight

253.8 g/mol

IUPAC Name

4,4-dimethyltellurane-3,5-dione

InChI

InChI=1S/C7H10O2Te/c1-7(2)5(8)3-10-4-6(7)9/h3-4H2,1-2H3

InChI Key

ZDWFPVDTVJZUAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C[Te]CC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.